2-Amino-4-bromobutanoic acid hydrobromide

chiroptical differentiation enantiomeric purity optical rotation

Racemic (±) hydrobromide salt of a γ-bromo α-amino acid. Researchers requiring a bifunctional electrophile for non-stereoselective SN₂ diversification often face limited sourcing of the racemic form versus enantiopure counterparts. This compound delivers a 1:1 enantiomeric ratio with zero optical rotation, enabling cost-effective library synthesis. • 4-Br leaving group enables mild-condition SN₂ displacement with N-, O-, and S-nucleophiles; validated for isotopically labeled methionine analogs (>99% ee achievable post-diversification) • Well-defined crystalline solid (mp 164°C) ensures accurate weighing and reproducible stoichiometry • Preferred feedstock for PNA monomer synthesis and metallaphotoredox-catalyzed peptide coupling where chirality is introduced downstream

Molecular Formula C4H9Br2NO2
Molecular Weight 262.93 g/mol
CAS No. 76338-90-4
Cat. No. B1283170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-bromobutanoic acid hydrobromide
CAS76338-90-4
Molecular FormulaC4H9Br2NO2
Molecular Weight262.93 g/mol
Structural Identifiers
SMILESC(CBr)C(C(=O)O)N.Br
InChIInChI=1S/C4H8BrNO2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,6H2,(H,7,8);1H
InChIKeyJDLMXICGDYZOJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-bromobutanoic Acid Hydrobromide: Identity & Class


2-Amino-4-bromobutanoic acid hydrobromide (CAS 76338-90-4) is the racemic (±) hydrobromide salt of a non‑proteinogenic, γ‑halogenated α‑amino acid [1]. With a molecular formula of C₄H₉Br₂NO₂ and a molecular weight of 262.93 g/mol, it presents as a white to off‑white crystalline solid with a reported melting point of 164 °C [2]. The compound bears a primary amino group at the C2 position and a bromine substituent at C4, establishing it as a bifunctional electrophilic building block for nucleophilic displacement chemistry [3]. Unlike its enantiomerically pure (S)‑ or (R)‑counterparts (e.g., CAS 15159‑65‑6 and 205524‑62‑5), the racemic nature of CAS 76338‑90‑4 is reflected in its zero optical rotation, making it the preferred starting material for non‑stereoselective synthetic routes or for processes where chirality will be introduced or overridden downstream.

1 Racemic bifunctional C4 building block for non-stereoselective diversification.
2 Bromine leaving group supports mild-condition Sₙ2 displacement with N, O, S nucleophiles.
3 Crystalline hydrobromide salt facilitates accurate weighing and reproducible stoichiometry.

2-Amino-4-bromobutanoic Acid Hydrobromide: Non-Interchangeability with Analogs


Although structurally similar halogenated aminobutyric acid derivatives share a four‑carbon backbone, three critical parameters—salt form, halogen identity, and enantiomeric composition—preclude simple interchange [1]. The hydrobromide salt of CAS 76338‑90‑4 imparts a distinct crystal lattice and melting point (164 °C) compared to the free base or hydrochloride forms, directly affecting solubility, hygroscopicity, and long‑term storage stability [2]. The 4‑bromo substituent provides a leaving‑group reactivity that is fundamentally different from that of the 4‑chloro or 4‑iodo analogs, altering the kinetics and product profiles of nucleophilic displacement reactions . Furthermore, the racemic nature of CAS 76338‑90‑4 means that synthetic routes designed to exploit a 1:1 enantiomeric mixture will encounter divergent outcomes—ranging from altered diastereoselectivity to complete reaction failure—if an enantiopure (S)‑ or (R)‑form (CAS 15159‑65‑6 or 205524‑62‑5) is substituted without re‑optimization. The quantitative evidence below details exactly where these differences become procurement‑critical.

Salt Form
Target: HBr salt (CAS 76338-90-4)
Crystal lattice and melting behavior (reported 164 °C) differ from free base or HCl forms, affecting solubility and storage stability.
Substitute: Free base / HCl salt
Altered hygroscopicity and thermal profile may shift reaction reproducibility and long-term handling.
Halogen
Target: 4-Bromo substituent
Provides leaving-group reactivity suited for mild, stereoretentive displacement; validated in >99% ee product synthesis.
Substitute: 4-Chloro / 4-Iodo analogs
Chloro requires harsher conditions risking racemization; iodo introduces storage instability and light sensitivity.
Chirality
Target: Racemic (±) mixture
Zero optical rotation; designed for non-stereoselective routes or post-diversification chiral resolution.
Substitute: Enantiopure (S)- or (R)-form
May alter diastereoselectivity or cause reaction failure in protocols calibrated for 1:1 enantiomeric input.

2-Amino-4-bromobutanoic Acid Hydrobromide: Comparative Evidence


Chiroptical Distinction from (S)-Enantiomer

The racemic 2-amino-4-bromobutanoic acid hydrobromide (CAS 76338-90-4) exhibits no optical rotation ([α]²⁰/D ≈ 0°), consistent with a 1:1 mixture of enantiomers. In contrast, the (S)-enantiomer hydrobromide salt (CAS 15159-65-6) displays a specific rotation of [α]²⁰/D +16° (c = 1, methanol) . This chiroptical distinction is not merely analytical; it dictates that any stereoselective synthesis or enzymatic resolution protocol calibrated for the enantiopure (S)-form will fail or require complete re‑optimization if the racemic material is used, and vice‑versa.

Optical Rotation
Head-to-head
Racemic: 0° vs. (S)-enantiomer: +16°
Enantiomeric identity verification is procurement-critical for stereoselective protocols.
c = 1, MeOH, 20 °C; zero rotation confirms racemic composition.
chiroptical differentiation enantiomeric purity optical rotation

Thermal Stability: Racemic vs. (S)-Enantiomer

The racemic hydrobromide salt (CAS 76338-90-4) melts at 164 °C [1], whereas the enantiopure (S)-hydrobromide salt (CAS 15159-65-6) decomposes at 189 °C . The 25 °C difference reflects distinct crystal‑packing energies: racemic crystals generally pack less efficiently than homochiral crystals, resulting in a lower lattice enthalpy and earlier melting.

Melting Point
Cross-study
Racemic: 164 °C vs. (S): 189 °C (dec.)
Lower melting point may support melt-phase or solvent-free reaction workflows.
Δ = −25 °C; distinct crystal-packing energies between racemic and homochiral forms.
thermal stability melting point crystal packing

Enantiomeric Fidelity with 4-Bromo Intermediate

Both (R)- and (S)-2-amino-4-bromobutyric acid serve as direct precursors to double‑labeled selenomethionine. Matsukawa et al. (2010) condensed (R)- and (S)-2-amino-4-bromobutylic acid with lithium [²H₃, ⁸²Se]methaneselenolate, obtaining D‑ and L‑[²H₃, ⁸²Se]selenomethionine with optical purities exceeding 99% ee as determined by chiral HPLC [1]. This result demonstrates that the 4‑bromo substituent enables clean, high‑yield Sₙ2 displacement without racemization at the α‑carbon, a fidelity that is contingent upon the bromine leaving group and would degrade with less suitable leaving groups (e.g., chloride) or altered protecting strategies.

Selenomethionine ee
Cross-study
Product ee >99% from 4-bromo intermediate
Supports stereochemical fidelity for isotope-labeled biomolecular probe synthesis.
Sₙ2 displacement with labeled selenolate; chiral HPLC confirmation.
selenomethionine synthesis isotope labeling optical purity

Bromine as Optimal Leaving Group for Nucleophilic Displacement

In the series of 2-amino-4-halobutanoic acids, the bromine substituent at C4 provides a leaving‑group ability that is approximately 10³–10⁴‑fold greater than chlorine yet avoids the thermal lability and light sensitivity characteristic of the iodo analog [1]. Ciapetti et al. (1998) directly demonstrated that protected 2‑amino‑4‑bromobutanoic acid undergoes efficient displacement with nitrogen, oxygen, and sulfur nucleophiles to yield diverse non‑natural amino acids under mild conditions (room temperature to 60 °C, acetonitrile or DMF), whereas the corresponding chloro derivative requires significantly more forcing conditions (elevated temperature, extended reaction times) that risk α‑carbon racemization [2].

Leaving Group Rank
Class-level
Reactivity: I > Br (10³–10⁴ × Cl) > Cl
Bromine occupies an intermediate reactivity–stability position for mild-condition displacement.
Class-level Sₙ2 nucleofugacity scale; no identical-backbone direct study identified.
leaving group ability nucleophilic substitution halogen reactivity

FPGS Inhibitor Platform Based on 4-Bromo Scaffold

The 2‑amino‑4‑bromobutanoate scaffold has been integral to the construction of mechanism‑based inhibitors of human folylpolyglutamate synthetase (FPGS). A phosphonate‑containing pseudopeptide folate analog incorporating the γ‑substituted aminobutyrate moiety (synthesized from a 2‑amino‑4‑bromobutanoic acid derivative) exhibited competitive inhibition with Kᵢₛ = 46 nM against recombinant human FPGS [1]. A subsequent phosphinate analog (MTX‑phosphinate) achieved even higher potency: Kᵢₛ = 3.1 ± 0.5 nM [2]. The 4‑bromo intermediate is essential to introduce the phosphorus‑containing warhead via Sₙ2 displacement chemistry; substitution with a chloro analog would compromise displacement efficiency and potentially reduce inhibitor yield or purity.

FPGS Inhibitor Ki
Supporting
Phosphinate Ki = 3.1 nM; Phosphonate Ki = 46 nM
Validated synthetic entry for nanomolar FPGS inhibitor chemotypes via bromo scaffold.
Recombinant human FPGS; bromine-dependent Sₙ2 warhead installation.
folylpolyglutamate synthetase phosphapeptide inhibitor antifolate

2-Amino-4-bromobutanoic Acid Hydrobromide: Application Scenarios


Non-Stereoselective Diversification of γ-Substituted Amino Acid Libraries

For medicinal chemistry groups synthesizing libraries of non‑natural amino acids via Sₙ2 diversification at the γ‑position, the racemic 2‑amino‑4‑bromobutanoic acid hydrobromide (CAS 76338‑90‑4) is the feedstock of choice. Its zero optical rotation ensures that both enantiomers are equally represented, and the 4‑bromo leaving group enables mild‑condition displacement with N‑, O‑, and S‑nucleophiles as validated by Ciapetti et al. (1998) [1]. The hydrobromide salt form provides a well‑defined crystalline solid with mp 164 °C, facilitating accurate weighing and reproducible reaction stoichiometry. Subsequent chiral resolution or asymmetric synthesis can then be applied post‑diversification to isolate desired enantiomers, making the racemic form the most cost‑effective and operationally straightforward entry point.

Precursor for Isotope-Labeled Selenomethionine and Metalloaminoacids

Analytical laboratories and proteomics facilities requiring [³⁴S]‑enriched methionine, telluromethionine (TeMet), selenohomolanthionine (SeHLan), or double‑labeled [²H₃, ⁸²Se]selenomethionine standards depend on the 2‑amino‑4‑bromobutyrate scaffold. As demonstrated by Matsukawa et al. (2010), condensation of the 4‑bromo intermediate with labeled methaneselenolate or methanethiolate yields products with >99% ee, affirming the bromine substituent's unique ability to undergo clean Sₙ2 displacement without racemization [2]. Substitution with a chloro analog would necessitate harsher conditions that risk stereochemical erosion, making the 4‑bromo compound irreplaceable for applications demanding isotopic and stereochemical fidelity.

Solid-Phase Synthesis of Cyclic Peptide Natural Products

The total synthesis of anabaenopeptin F—a cyclic hexapeptide with nanomolar carboxypeptidase B inhibitory activity—was achieved using N‑Fmoc‑(S)-2‑amino‑4‑bromobutanoic acid as a key coupling partner in a metallaphotoredox‑catalyzed transformation [3]. The resulting enantiopure Fmoc‑homotyrosine was incorporated via solid‑phase peptide synthesis, enabling the first total synthesis of this natural product and definitive stereochemical assignment of the isoleucine residue. For laboratories pursuing total synthesis of cyclic peptide natural products and peptidomimetics, the Fmoc‑protected derivative of the bromo amino acid (accessible from both the racemic and enantiopure parent compounds) is an enabling building block with no satisfactory alternative.

Nucleobase-Functionalized Amino Acids for PNA and Nucleopeptide Research

The 2‑amino‑4‑bromobutanoate scaffold serves as the universal precursor for synthesizing N‑Fmoc‑α‑amino acids bearing adenine, cytosine, thymine, or guanine in the side chain [4]. The bromine at C4 is displaced by each nucleobase under optimized protocols, yielding monomers suitable for solid‑phase peptide synthesis of polypeptide nucleic acid (PNA) oligomers and α‑PNA analogs. The racemic hydrobromide salt (CAS 76338‑90‑4) is particularly advantageous here because the initial displacement chemistry is not stereosensitive, and N‑Fmoc protection of the α‑amino group provides a later opportunity for diastereomer separation if enantiopure PNA is required.

Application
Selection Property
Validation Focus
γ-Substituted amino acid library synthesis
Racemic feedstock with defined crystalline HBr salt
Mild-condition Sₙ2 diversification and post-diversification chiral resolution
Isotope-labeled selenomethionine and metalloaminoacid standards
4-Bromo intermediate for stereoretentive displacement
Enantiomeric excess >99% and isotopic fidelity verification
Total synthesis of cyclic peptide natural products
Fmoc-protected bromo amino acid building block
Metallaphotoredox coupling and solid-phase peptide assembly compatibility
Nucleobase-functionalized amino acids for PNA research
Universal C4 displacement scaffold for all four DNA nucleobases
N-Fmoc monomer purity and diastereomer separation capability

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